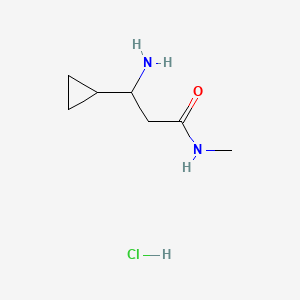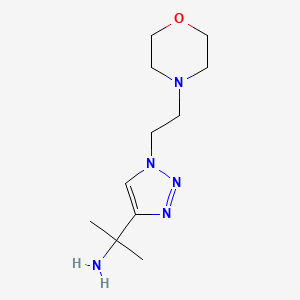
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine is a complex organic compound that features a morpholine ring, a triazole ring, and an amine group
Vorbereitungsmethoden
The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click reaction between an alkyne and an azide. The morpholine ring is then introduced via nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Cyclization: The triazole ring can participate in cyclization reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share the morpholine ring and exhibit similar chemical reactivity and biological activities.
Triazole derivatives: Compounds with a triazole ring are known for their stability and diverse biological activities.
Eigenschaften
Molekularformel |
C11H21N5O |
|---|---|
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C11H21N5O/c1-11(2,12)10-9-16(14-13-10)4-3-15-5-7-17-8-6-15/h9H,3-8,12H2,1-2H3 |
InChI-Schlüssel |
MENCBILSCJBAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN(N=N1)CCN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


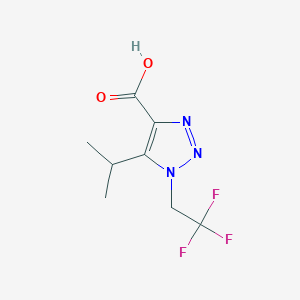
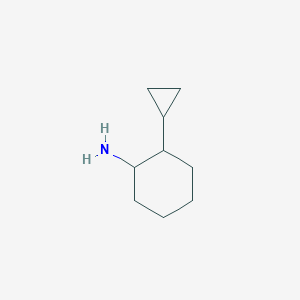
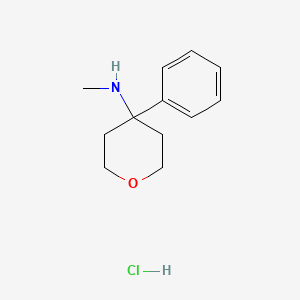
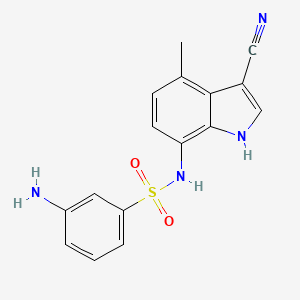
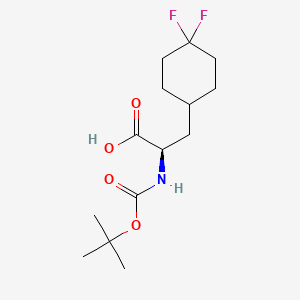
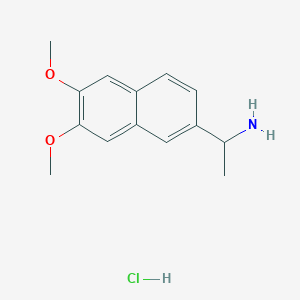
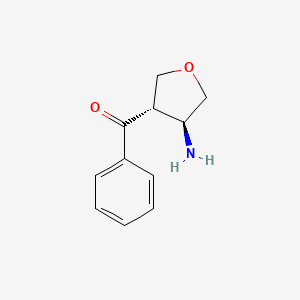
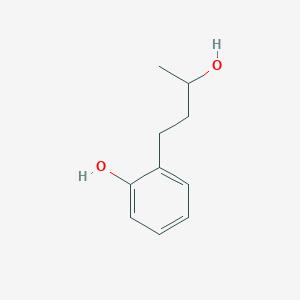
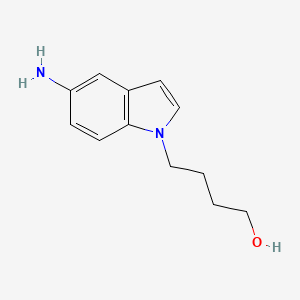
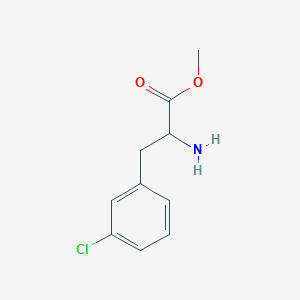

![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
